(2-Cyclobutoxythiazol-5-yl)boronic acid

Description

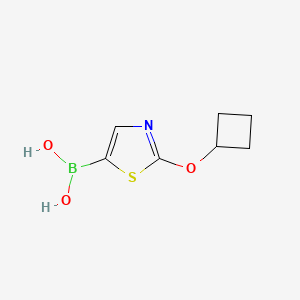

(2-Cyclobutoxythiazol-5-yl)boronic acid is a boronic acid derivative featuring a thiazole ring substituted with a cyclobutoxy group at the 2-position and a boronic acid moiety at the 5-position. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals .

Properties

Molecular Formula |

C7H10BNO3S |

|---|---|

Molecular Weight |

199.04 g/mol |

IUPAC Name |

(2-cyclobutyloxy-1,3-thiazol-5-yl)boronic acid |

InChI |

InChI=1S/C7H10BNO3S/c10-8(11)6-4-9-7(13-6)12-5-2-1-3-5/h4-5,10-11H,1-3H2 |

InChI Key |

WSMPNQSNGKKISR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(S1)OC2CCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2-Cyclobutoxythiazol-5-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester . One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often require a palladium catalyst and a base, such as potassium acetate, to facilitate the formation of the boronic acid .

Chemical Reactions Analysis

(2-Cyclobutoxythiazol-5-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the boronic acid to a corresponding alcohol or ketone.

Reduction: Reduction reactions can transform the boronic acid into a boronate ester.

Substitution: In Suzuki-Miyaura coupling, the boronic acid reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions are often aryl or vinyl derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

(2-Cyclobutoxythiazol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclobutoxythiazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst . This process transfers the organic group from boron to palladium, facilitating the formation of a new carbon-carbon bond . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of (2-Cyclobutoxythiazol-5-yl)boronic acid with related compounds:

Key Observations :

- Substituent Effects : The cyclobutoxy group’s strained four-membered ring may increase steric hindrance, contrasting with the flexibility of methoxyethyl or cyclohexyl groups in other analogs .

Enzyme Inhibition Potential

- HDAC Inhibition: The phenoxy-substituted boronic acid ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRpd3 at 1 µM, outperforming trichostatin A (1.5 µM) . The ortho-substituted phenyl group in this compound likely enhances target binding compared to para-substituted analogs.

- Thiazole-Based Analogs: While direct data on this compound is unavailable, thiazole-containing boronic acids are known for their role in kinase inhibition and antifungal applications. The cyclobutoxy group could modulate solubility and membrane permeability, affecting bioactivity .

Reactivity with Hydrogen Peroxide

- Oxidation Kinetics: 4-Nitrophenylboronic acid undergoes rapid oxidation by H₂O₂ to form 4-nitrophenol, with a rate constant of 0.0586 s⁻¹ at basic pH (~11) . The electron-withdrawing nitro group accelerates this reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.